molecular formula C18H25N3O6S B2915600 [2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1031111-11-1

[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No. B2915600
M. Wt: 411.47
InChI Key: UAPPSOYAWVSUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate” is listed in the Benchchem database1. However, the specific details about this compound are not readily available1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results.



Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results.


Scientific Research Applications

Asymmetric Synthesis Techniques

Research has demonstrated the utility of asymmetric cyclopropanation and related techniques in creating enantiomerically pure compounds, which are vital for developing pharmaceuticals with specific therapeutic effects and minimal side effects. For instance, the asymmetric cyclopropanation of chiral vinyl sulfides has been explored for the synthesis of constrained analogs of pharmacologically relevant molecules (Midura & Mikołajczyk, 2002).

Molecular Probes Development

The synthesis of fluorescent solvatochromic dyes highlights the application of complex organic molecules in developing sensitive probes for biological research. These probes can facilitate the study of various biological events and processes by providing a tool for visualizing and tracking changes in the cellular environment (Diwu et al., 1997).

Photovoltaic Applications

In the context of renewable energy, the synthesis and characterization of organic compounds that can act as sensitizers for photoelectric conversion in solar cells have been explored. Such studies contribute to the development of more efficient and cost-effective solar energy technologies (Wang et al., 2000).

Organic Synthesis and Medicinal Chemistry

The development of methodologies for the synthesis of complex organic molecules, such as N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, is crucial for advancing medicinal chemistry. These compounds can serve as building blocks for the synthesis of drug molecules with potential therapeutic applications (Rudyakova et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results1.


Future Directions

The future directions or potential applications of this compound are not specified in the search results.


properties

IUPAC Name

[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6S/c1-13(2)10-19-18(24)21-16(22)12-27-17(23)11-20-28(25,26)9-8-15-6-4-14(3)5-7-15/h4-9,13,20H,10-12H2,1-3H3,(H2,19,21,22,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPPSOYAWVSUNU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methylpropyl)carbamoyl]amino}-2-oxoethyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate

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